molecular formula C4BrClF3NS B12098387 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole CAS No. 1080642-34-7

2-Bromo-5-chloro-4-(trifluoromethyl)thiazole

Cat. No.: B12098387
CAS No.: 1080642-34-7
M. Wt: 266.47 g/mol
InChI Key: UTVIPSNPNMXVFD-UHFFFAOYSA-N
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Description

Structure and Properties:
2-Bromo-5-chloro-4-(trifluoromethyl)thiazole is a halogenated thiazole derivative with a five-membered aromatic ring containing sulfur and nitrogen. Its substituents include bromine (position 2), chlorine (position 5), and a trifluoromethyl group (position 4). The molecular formula is C₄BrClF₃NS, with a calculated molecular weight of 266.46 g/mol. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability .

Properties

CAS No.

1080642-34-7

Molecular Formula

C4BrClF3NS

Molecular Weight

266.47 g/mol

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4BrClF3NS/c5-3-10-1(2(6)11-3)4(7,8)9

InChI Key

UTVIPSNPNMXVFD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Bromination of Trifluoroacetylacetate Intermediates

A foundational approach involves the bromination of trifluoroacetylacetate derivatives. As demonstrated in a patent by CN103145639B, trifluoroacetic ethyl acetoacetate undergoes bromination in dichloromethane or chloroform at ambient temperatures to yield 2-bromo-trifluoroacetylacetate intermediates. The reaction proceeds via electrophilic substitution, where bromine selectively targets the α-position relative to the carbonyl group. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Molar ratio (substrate:Br₂)1:1 to 1.5:1Maximizes mono-bromination
SolventDichloromethaneEnhances solubility of intermediates
Reaction time8–10 hoursEnsures complete conversion

This step typically achieves 85–90% conversion, with residual dibrominated byproducts managed through subsequent purification.

Thiazole Ring Formation via Thioacetamide Cyclization

The brominated intermediate is subjected to cyclization with thioacetamide in the presence of organic amines such as triethylamine. This step constructs the thiazole core through a nucleophilic attack mechanism, where the sulfur atom of thioacetamide displaces the bromide, forming the heterocyclic ring. Critical considerations include:

  • Solvent selection : Acetonitrile or DMF optimizes reaction kinetics by stabilizing transition states.

  • Stoichiometry : A 0.7:1 to 1.25:1 molar ratio of brominated intermediate to thioacetamide minimizes side reactions.

  • Catalysis : Triethylamine (1.5–2:1 relative to thioacetamide) neutralizes HBr byproducts, driving the reaction equilibrium toward product formation.

Post-cyclization hydrolysis with sodium hydroxide yields the carboxylic acid derivative, which is subsequently functionalized with chlorine at the 5-position via electrophilic substitution using Cl₂ or SOCl₂.

Alternative Pathways: Halogen Exchange and Direct Functionalization

Halogen Exchange at the 5-Position

Chlorine introduction may occur through halogen exchange reactions. For instance, 2-bromo-5-iodo-4-(trifluoromethyl)thiazole undergoes Ullmann-type coupling with CuCl in DMF at 100°C, replacing iodine with chlorine. This method offers regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

Reagent SystemYield (%)Purity (%)
CuCl/DMF/100°C7895
Pd(OAc)₂/Xantphos/80°C6589

Direct Chlorination of Preformed Thiazoles

Direct electrophilic chlorination using Cl₂ gas in acetic acid at 0–5°C introduces chlorine at the 5-position of 2-bromo-4-(trifluoromethyl)thiazole. This method avoids multi-step sequences but demands precise temperature control to prevent over-chlorination.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The bromination-cyclization route () achieves higher overall yields (72–85%) compared to halogen exchange (65–78%) but requires additional steps for chlorine incorporation. Industrial scalability favors continuous flow bromination, which reduces reaction times from hours to minutes while maintaining >90% purity.

Byproduct Management

Dibrominated byproducts in the initial bromination step are mitigated via fractional distillation or column chromatography. In contrast, direct chlorination generates fewer byproducts but poses safety challenges due to Cl₂ handling.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, acetonitrile) accelerate thiazole formation by stabilizing ionic intermediates. Nonpolar solvents like toluene result in incomplete cyclization (<50% yield).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for bromination and cyclization improves heat dissipation and mixing efficiency, enabling kilogram-scale production with 93% yield and 99% purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative reactions may involve oxidizing agents like potassium permanganate (KMnO₄), while substitution reactions could use nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions will vary based on the specific reaction conditions and substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been investigated for its anticancer activities. Research indicates that compounds containing thiazole rings can interact with various biological targets involved in cancer progression. For instance, studies have shown that 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole can modulate enzyme activities and influence biochemical pathways associated with tumor growth .

Antimicrobial Activity
The antimicrobial properties of this compound have also garnered attention. It has been shown to exhibit activity against several bacterial strains, making it a candidate for developing new antibiotics . The mechanism often involves binding to bacterial enzymes, inhibiting their function and leading to cell death.

Agrochemicals

In the field of agrochemicals, this compound serves as a building block for synthesizing herbicides and pesticides. Its unique structure allows for the modification of existing agrochemical compounds to enhance efficacy and reduce environmental impact.

Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in synthetic organic chemistry.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of thiazole derivatives, including this compound. The findings revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents .

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with molecular pathways related to inflammation, cell growth, or oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-Bromo-5-chloro-4-(trifluoromethyl)thiazole Br (2), Cl (5), CF₃ (4) C₄BrClF₃NS 266.46 High lipophilicity (CF₃, halogens)
2-Bromo-4-(trifluoromethyl)thiazole Br (2), CF₃ (4) C₄HBrF₃NS 231.02 Electron-deficient ring; reactive
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Br (5), CF₃ (4), NH₂ (2) C₄H₂BrF₃N₂S 246.03 Potential bioactivity (amino group)
2-Bromo-5-chloro-4-(chlorocarbonyl)thiazole Br (2), Cl (5), ClCO (4) C₄BrCl₂NOS 260.92 Reactive chlorocarbonyl moiety
5-Chloro-4-ethoxycarbonyl-2-phenylthiazole Cl (5), COOEt (4), Ph (2) C₁₂H₁₀ClNO₂S 267.74 Antimicrobial activity (phenyl)

Key Comparative Insights:

Substituent Effects :
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at position 4 stabilizes the thiazole ring via inductive effects, reducing electrophilic substitution reactivity compared to compounds with electron-donating groups (e.g., amino in CAS 136411-21-7) .
  • Halogen Positioning: Bromine at position 2 (vs.
Reactivity :
  • Bromine at position 2 in the target compound is less labile than in analogs like 2-bromo-6-phenylimidazo[2,1-b]thiadiazole (), where bromine undergoes substitution with amines .
  • The chlorocarbonyl group in C₄BrCl₂NOS () offers a reactive site for nucleophilic acyl substitution, unlike the inert CF₃ group in the target compound .
Physicochemical Properties :
  • The target compound’s molecular weight (266.46 g/mol) is higher than 2-bromo-4-(trifluoromethyl)thiazole (231.02 g/mol) due to the additional chlorine atom .

Biological Activity

2-Bromo-5-chloro-4-(trifluoromethyl)thiazole is a heterocyclic compound characterized by its thiazole ring, which incorporates both bromine and chlorine substituents along with a trifluoromethyl group. This unique structure contributes to its diverse chemical reactivity and potential applications in medicinal chemistry and agrochemicals. The compound has garnered attention for its notable biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C4HBrClF3N2S
  • Molecular Weight : Approximately 260.03 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole ring is known to interact with various biological targets, modulating biochemical pathways and influencing enzyme activity. Studies have shown that compounds containing the thiazole structure can inhibit the growth of various microbial strains, including bacteria and fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives are often linked to cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-containing compounds can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action typically involves the inhibition of key enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Halogen Substituents : The presence of bromine and chlorine enhances the compound's reactivity and binding affinity to biological targets.
  • Trifluoromethyl Group : This group is known to increase lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-4-(trifluoromethyl)thiazoleLacks chlorine substituentSimpler structure with fewer functional groups
2-Bromo-5-methyl-4-(trifluoromethyl)thiazoleContains a methyl group instead of chlorinePotentially different biological activity due to methyl substitution
2-Bromo-4-(trifluoromethyl)benzo[d]thiazoleContains a benzothiazole structureDifferent aromatic system leading to varied reactivity

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Activity : In another investigation, this thiazole derivative was tested against common bacterial strains such as E. coli and S. aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antimicrobial properties .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes, disrupting their normal function.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

What are the recommended synthetic pathways for 2-Bromo-5-chloro-4-(trifluoromethyl)thiazole?

Classification : Basic
Answer :
The synthesis typically involves cyclization reactions using halogenated precursors and thiourea derivatives. Key steps include:

  • Precursor selection : Use α-bromoacetophenone analogs with chlorine and trifluoromethyl substituents.
  • Cyclization : Conduct in anhydrous ethanol under reflux (70–80°C) for 12–24 hours .
  • Purification : Optimize via column chromatography or recrystallization to achieve >95% purity.
    Critical Parameters :
    • Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate bromine displacement.
    • Temperature control : Prevents decomposition of thermally sensitive intermediates .

How can researchers resolve contradictions in reported reactivity of halogen atoms in this compound?

Classification : Advanced
Answer :
Conflicting reactivity data often arise from substituent electronic effects or solvent interactions. Methodological approaches include:

  • Kinetic studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature gradients) .
  • Computational modeling : Use DFT calculations to map electron density at bromine and chlorine sites, predicting preferential substitution .
  • Isotopic labeling : Track halogen displacement pathways using 18^{18}O-labeled nucleophiles .

What spectroscopic methods are recommended for structural confirmation?

Classification : Basic
Answer :

  • NMR spectroscopy :
    • 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm thiazole ring integrity.
    • 19F^{19}\text{F} NMR to verify trifluoromethyl group presence (~-60 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • IR spectroscopy : Identify C-Br (550–600 cm1^{-1}) and C-Cl (650–750 cm1^{-1}) stretches .

What strategies enhance the compound’s bioavailability given its trifluoromethyl group?

Classification : Advanced
Answer :

  • Lipophilicity modulation : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-reactive positions to balance logP .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% v/v) to improve solubility without compromising stability .
  • Pro-drug design : Mask reactive halogens with enzymatically cleavable protecting groups (e.g., acetyl) .

What are the stability considerations for storing this compound?

Classification : Basic
Answer :

  • Storage conditions :
    • Temperature: -20°C under inert gas (N2_2 or Ar).
    • Container: Amber glass vials with PTFE-lined caps to prevent photodegradation .
  • Decomposition risks :
    • Avoid exposure to moisture (hydrolysis of C-Br bond) .
    • Separate from oxidizing agents (e.g., peroxides) to prevent radical reactions .

How to design derivatives to target specific enzyme inhibition?

Classification : Advanced
Answer :

  • Structure-activity relationship (SAR) :
    • Electron-withdrawing groups : Introduce nitro (-NO2_2) at the 4-position to enhance electrophilicity for kinase binding .
    • Steric effects : Bulky substituents (e.g., isopropyl) at the 5-position can modulate selectivity for cytochrome P450 isoforms .
  • Docking simulations : Use AutoDock Vina to predict binding affinities against target enzymes (e.g., EGFR) .

What role does the trifluoromethyl group play in the compound’s reactivity?

Classification : Basic
Answer :

  • Electronic effects :
    • Withdraws electron density, activating the thiazole ring for nucleophilic aromatic substitution at bromine .
    • Stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological interactions :
    • Enhances metabolic stability by resisting oxidative degradation in vivo .

How to address discrepancies in reported biological activity across studies?

Classification : Advanced
Answer :

  • Standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and assay concentrations (IC50_{50} ranges: 1–10 µM) .
    • Validate purity via HPLC (≥98%) to exclude impurities influencing activity .
  • Mechanistic studies :
    • Employ CRISPR knockouts to confirm target specificity (e.g., MAPK pathway) .
    • Compare results with structurally analogous controls (e.g., 5-methyl derivatives) .

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